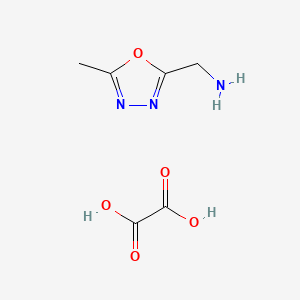

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” is a compound with the molecular formula C6H9N3O5 . It has a molecular weight of 203.15 g/mol . The compound is also known by other names such as “5-Methyl-1,3,4-oxadiazole-2-methylamine oxalate” and "C-(5-Methyl-[1,3,4]oxadiazol-2-yl)-methylamine oxalate" .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound is InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6) . The Canonical SMILES for the compound is CC1=NN=C(O1)CN.C(=O)(C(=O)O)O .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 2 . The exact mass of the compound is 203.05422040 g/mol . The topological polar surface area of the compound is 140 Ų . The compound has a complexity of 149 .

Scientific Research Applications

Antibacterial Activity

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate: has been studied for its antibacterial properties. Researchers synthesized this compound starting from commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide led to the formation of the 1,3,4-oxadiazole ring. The antibacterial activity of some synthesized compounds was investigated .

Anticancer Potential

While specific studies on this compound’s anticancer effects are limited, the 1,3,4-oxadiazole scaffold is known for its bioisosteric properties. It serves as a stable alternative to amide bonds and exhibits better hydrolytic and metabolic stability. Researchers have used 1,3,4-oxadiazoles as pharmacophores to design novel drug molecules .

Fungicidal Properties

Preliminary bioassays indicate that (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate derivatives exhibit moderate inhibition activity against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Compound 5b, in particular, demonstrated significant inhibition against Botrytis cinerea and Rhizoctonia solani .

Other Potential Applications

Beyond the mentioned fields, 1,3,4-oxadiazoles have been explored for various biological activities, including antiviral, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, diuretic, analgesic, antiemetic, and anticonvulsive properties. Their versatility makes them intriguing building blocks in medicinal chemistry .

Future Directions

Future research could focus on further exploring the biological activities of “(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate” and related compounds, given the wide range of activities exhibited by 1,3,4-oxadiazoles . Additionally, more research could be done to explore the synthesis and chemical reactions of this compound.

properties

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNHEXDOLOGXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)